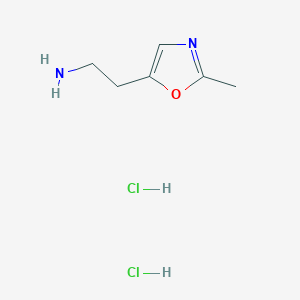

2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride

描述

属性

IUPAC Name |

2-(2-methyl-1,3-oxazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.2ClH/c1-5-8-4-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMOVSGCFJRRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228649-98-5 | |

| Record name | 2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-methyloxazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The ethanamine chain can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

科学研究应用

2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

相似化合物的比较

Comparison Table of Structural Analogs

Key Observations

Heterocycle Impact :

- Oxazole (as in the target compound) is less basic than thiazole (sulfur-containing) or imidazole (two nitrogen atoms), affecting electronic distribution and binding affinity .

- Thiazole derivatives (e.g., 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride) exhibit higher molecular weights due to sulfur’s atomic mass and may show altered solubility profiles .

Substituent Effects: The 2-methyl group on the oxazole ring in the target compound enhances steric hindrance compared to unsubstituted analogs (e.g., 1-(1,3-oxazol-5-yl)methanamine dihydrochloride) .

生物活性

2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 199.08 g/mol

- Appearance : Typically encountered in dihydrochloride salt form, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). This enzyme is crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which modulates various physiological processes including pain and inflammation.

Key Findings from Research

- MAGL Inhibition : The compound exhibits potent reversible inhibition of MAGL, which can lead to increased levels of 2-AG, thereby enhancing cannabinoid receptor signaling. This mechanism has been linked to potential therapeutic effects in pain management and neuroprotection in conditions such as Alzheimer's and Parkinson's diseases .

- Antiproliferative Activity : Studies have shown that this compound demonstrates antiproliferative effects against cancer cell lines that overexpress MAGL. For instance, it was found to have an IC value of 348 nM against specific cancer cell types, indicating its potential as an anticancer agent .

Study on Antinociceptive Effects

A notable study evaluated the antinociceptive effects of MAGL inhibitors, including derivatives related to this compound. The results indicated that these compounds could significantly reduce pain responses in mouse models subjected to inflammatory and neuropathic pain stimuli. The study highlighted the potential for developing new analgesics based on this compound class .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of MAGL inhibitors in models of neurodegenerative diseases. The findings suggested that treatment with this compound led to reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. This positions the compound as a promising candidate for further research in neuroprotection .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methyloxazol-5-yl)ethan-1-amine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 2-methyloxazole derivatives with ethylamine precursors under controlled conditions. Catalysts like Pd/C or acidic/basic environments (e.g., HCl/NaOH) are used to enhance yields. Solvent selection (e.g., methanol, DMF) and temperature control (reflux at 80–100°C) are critical for minimizing side products . For dihydrochloride salt formation, HCl gas or concentrated HCl is introduced post-synthesis, followed by recrystallization in ethanol/ether mixtures to improve purity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient resolves impurities. Purity >98% is achievable with optimized flow rates .

- NMR : - and -NMR in DMSO-d6 or D2O confirm structural features, such as the oxazole methyl group (δ ~2.3 ppm) and ethyleneamine protons (δ ~3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] expected at m/z 161.1 for the free base) and salt adducts .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress conditions). Monitor degradation via HPLC every 30 days. The dihydrochloride form shows enhanced stability over the free base, with minimal decomposition at -20°C for ≥12 months. Avoid exposure to light and humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during synthesis?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected multiplicity in ethyleneamine protons) may arise from diastereomer formation or residual solvents. Troubleshooting steps:

- Deuterium Exchange : Use D2O to identify exchangeable protons (e.g., amine groups).

- COSY/NOESY : Confirm coupling patterns and spatial proximity of protons.

- Solvent Subtraction : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent artifacts .

- Case Study : In a synthesis of a related oxazole derivative, anomalous δ 3.4 ppm triplets were traced to incomplete HCl neutralization, resolved by adjusting pH during salt formation .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity and target interactions?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs, ion channels). For example, SPR with immobilized α7-nAChR showed Kd = 12.3 µM for a structurally similar oxazole derivative .

- Functional Assays : Calcium flux or cAMP assays in HEK293 cells transfected with target receptors quantify agonism/antagonism. Include positive controls (e.g., acetylcholine for nAChRs) and dose-response curves (1 nM–100 µM) .

- Negative Controls : Use scrambled analogs or knockout cell lines to confirm specificity .

Q. How can researchers address conflicting results in enzyme inhibition studies?

- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or off-target effects. Strategies:

- Kinetic Analysis : Compare IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

- Structural Modeling : Dock the compound into X-ray/NMR structures of the enzyme (e.g., cytochrome P450) to predict binding modes and rationalize discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the oxazole methyl group (e.g., replace with CF3, ethyl) or ethyleneamine chain (e.g., lengthen to propylamine). Assess changes in logP (HPLC-derived) and bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to predict critical steric/electrostatic regions. For example, a CoMFA model for a related thiazole derivative achieved q² = 0.72, highlighting the importance of the oxazole ring’s electron density .

- Metabolic Stability : Incubate analogs with liver microsomes (human/rat) to correlate structural modifications with t1/2 .

Contradictions and Limitations in Current Evidence

- Synthetic Yields : reports 70–80% yields for similar compounds under reflux, while notes 50–60% for benzodiazolyl analogs, suggesting substrate-dependent efficiency.

- Bioactivity : emphasizes enzyme modulation, whereas highlights receptor interactions, indicating context-dependent mechanisms.

- Stability : PubChem data ( ) recommends -20°C storage, but suggests room-temperature stability for fluorinated analogs, necessitating compound-specific validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。